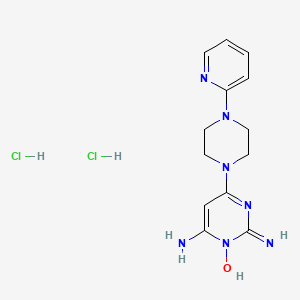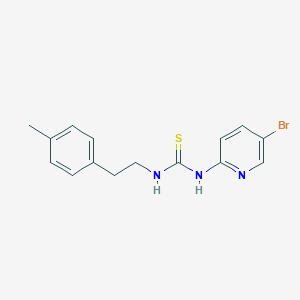
L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- is a derivative of L-Glutamine, an amino acid that plays a crucial role in various physiological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- typically involves the reaction of L-Glutamine with 3,4-dihydro-2H-pyrrole under specific conditions. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the desired product is obtained. The reaction mixture is then purified using techniques such as crystallization or chromatography to isolate the compound in its pure form.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as enzymatic synthesis or fermentation processes. These methods are designed to produce large quantities of the compound efficiently and cost-effectively. The use of bioreactors and optimized fermentation conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, influencing gene expression, or altering cellular signaling pathways. These interactions can lead to various physiological effects, such as changes in cell growth, metabolism, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- include:
- L-Alanyl-L-Glutamine
- L-Arginyl-L-Glutamine
- L-Glycyl-L-Glutamine
Uniqueness
What sets L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- apart from these similar compounds is its unique structural feature, the 3,4-dihydro-2H-pyrrol-5-yl group. This structural modification can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
113561-29-8 |
|---|---|
Fórmula molecular |
C9H15N3O3 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H15N3O3/c10-7(13)4-3-6(9(14)15)12-8-2-1-5-11-8/h6H,1-5H2,(H2,10,13)(H,11,12)(H,14,15)/t6-/m0/s1 |
Clave InChI |
NOGDSGMXMLEQES-LURJTMIESA-N |
SMILES isomérico |
C1CC(=NC1)N[C@@H](CCC(=O)N)C(=O)O |
SMILES canónico |
C1CC(=NC1)NC(CCC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


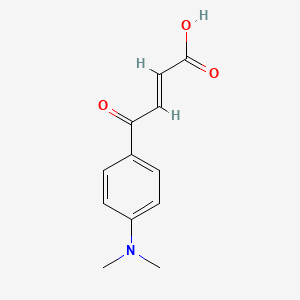
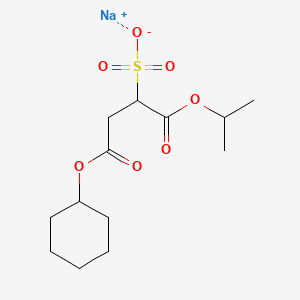
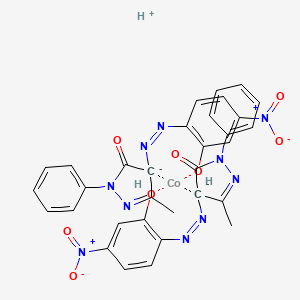

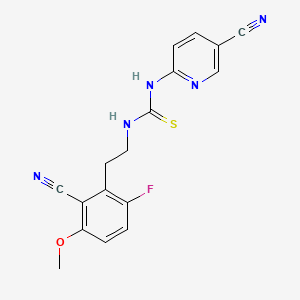
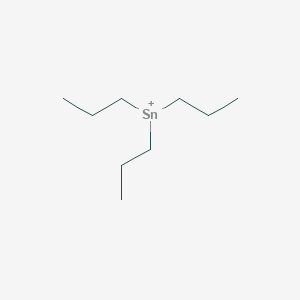
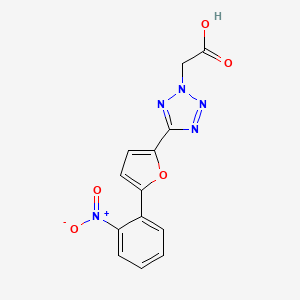
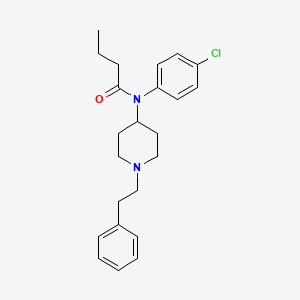

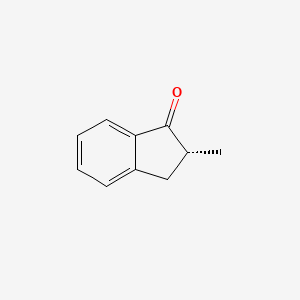
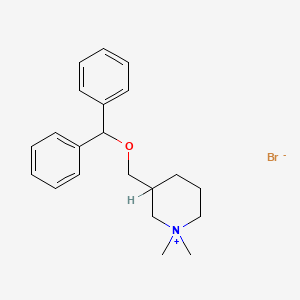
![7-[(3R)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15187588.png)
